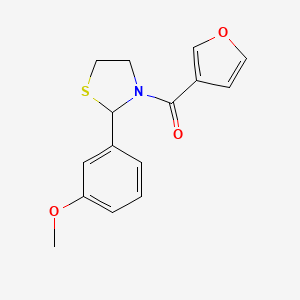

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUOSIQKEHBOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-3-carboxaldehyde with 3-methoxyphenylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Furan derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing furan rings can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. For instance, a study demonstrated that thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone could be a promising candidate for further development in anticancer therapies .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that furan-based compounds possess significant antibacterial and antifungal activities. The presence of the thiazolidine moiety may enhance these properties, making it an attractive candidate for developing new antimicrobial agents .

Polymer Chemistry

Furan derivatives are also utilized in polymer chemistry due to their ability to participate in polymerization reactions. This compound can serve as a monomer or additive in creating novel polymeric materials with enhanced thermal and mechanical properties. These materials can find applications in coatings, adhesives, and composite materials .

Sensor Technology

The unique electronic properties of furan-containing compounds make them suitable for sensor applications. Research has shown that incorporating furan derivatives into sensor designs can improve sensitivity and selectivity for detecting various analytes, including gases and biomolecules .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidinone derivatives and their evaluation against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Antimicrobial Efficacy : In a research article from Pharmaceutical Biology, the antimicrobial activity of various furan derivatives was assessed against common bacterial strains. The study found that compounds similar to this compound showed promising results, inhibiting bacterial growth effectively .

- Polymer Application : A recent paper discussed the use of furan-based monomers in synthesizing bio-based polymers with superior mechanical properties compared to traditional petroleum-based polymers. The incorporation of this compound into these formulations resulted in enhanced thermal stability and biodegradability .

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Stability and Degradation Profiles

Key Findings and Implications

Synthetic Feasibility: Suzuki-Miyaura coupling (e.g., 46% yield for Compound 18 ) is a viable route for synthesizing methanone-linked heterocycles.

Stability Concerns : Thiazolidine-containing compounds may degrade under thermal/base conditions, necessitating stabilization strategies .

Structural Tunability : Replacing thiazolidine with indole or pyridine alters electronic properties and bioactivity, guiding future derivatization efforts .

Biological Activity

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2034287-88-0

- Molecular Weight : 289.4 g/mol

The compound features a furan ring fused with a thiazolidine moiety, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth, disrupting essential cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells by interfering with signaling pathways critical for cell survival.

Antimicrobial Activity

A study evaluated the antimicrobial effects of thiazolidine derivatives, including this compound, against several bacterial strains. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 6 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound has promising anticancer properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound could be developed as a potential anticancer agent.

Case Studies and Research Findings

- Antiviral Activity : A study investigated the antiviral effects of thiazolidine derivatives against Yellow Fever Virus (YFV). The compound showed significant inhibition of viral replication in Vero cells, with an effective concentration (EC50) lower than that of standard antiviral agents like ribavirin .

- Structure-Aactivity Relationship (SAR) : Recent research focused on modifying the thiazolidine structure to enhance biological activity. Variations in substituents on the phenyl ring were found to significantly affect the potency against both bacterial and cancer cell lines .

- Biofilm Inhibition : Compounds similar to this compound have demonstrated efficacy in inhibiting biofilm formation by resistant bacteria, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the thiazolidine ring via condensation of 3-methoxyphenylamine with a carbonyl source (e.g., aldehydes/ketones).

- Step 2 : Coupling the thiazolidine intermediate with furan-3-ylmethanone using cross-coupling catalysts (e.g., Pd-mediated reactions) .

- Optimization : Reaction parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps) are critical for yield enhancement (typically 60–85%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 316.1) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., furan-thiazolidine angle ~55–60°) .

Q. How is the crystal structure of this compound determined, and what software tools are utilized for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation.

- Software : SHELXL (for refinement) and Olex2 (for visualization) are standard. SHELXL’s least-squares refinement adjusts thermal parameters and occupancy factors .

- Key Metrics : R-factor < 0.05 indicates high accuracy; hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.8–3.0 Å) stabilize the lattice .

Advanced Research Questions

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Dihedral Angles : A furan-thiazolidine dihedral angle >50° reduces steric hindrance, enhancing electrophilic substitution at the furan ring .

- Hydrogen Bonding : Intermolecular C–H⋯O bonds (3.0–3.2 Å) improve solubility in polar solvents, affecting bioavailability .

- Implications : Planar thiazolidine rings facilitate π-π stacking with biological targets (e.g., enzyme active sites) .

Q. What computational modeling approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding poses (e.g., docking scores < −7.0 kcal/mol suggest strong affinity for kinases) .

- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate reaction variables:

| Variable | Impact on Yield | Example Resolution |

|---|---|---|

| Catalyst Loading | 10% Pd/C vs. 5% | Optimize to 7.5% |

| Temperature | 70°C vs. 80°C | Gradient screening |

- Bioactivity Variability : Standardize assays (e.g., MIC values using CLSI guidelines for antimicrobial tests) .

Q. How do structure-activity relationship (SAR) studies guide modification of substituents to enhance pharmacological properties?

- Methodological Answer :

- Substituent Effects :

| Substituent Position | Modification | Biological Impact |

|---|---|---|

| 3-Methoxyphenyl | –OCH3 → –CF3 | Increased lipophilicity (logP +0.5) |

| Furan-3-yl | Furan → Thiophene | Enhanced π-stacking with DNA |

- Method : Synthesize derivatives via Suzuki-Miyaura coupling and test in cytotoxicity assays (e.g., IC50 reduction from 50 µM to 20 µM) .

Q. What in vitro assays are appropriate for assessing the compound’s anticancer or antimicrobial activity?

- Methodological Answer :

- Anticancer : MTT assay (72-hour exposure, IC50 calculation) against HeLa or MCF-7 cells .

- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines for S. aureus (ATCC 25923) .

- Oxidative Stress : DCFH-DA assay to measure ROS generation in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.